2-(5,7-Dihydroxy-4-methyl-2-oxochromen-3-yl)acetic acid
Description
Properties
IUPAC Name |
2-(5,7-dihydroxy-4-methyl-2-oxochromen-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O6/c1-5-7(4-10(15)16)12(17)18-9-3-6(13)2-8(14)11(5)9/h2-3,13-14H,4H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQGXWYXJGUYJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=CC(=C12)O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Design and Catalytic Optimization
Phloroglucinol (1,3,5-trihydroxybenzene) reacts with ethyl 3-(ethoxycarbonylmethyl)acetoacetate in the presence of UiO-66-SO3H, a sulfonated metal–organic framework (MOF) catalyst. The sulfonic acid groups in UiO-66-SO3H protonate the carbonyl oxygen of the β-keto ester, facilitating nucleophilic attack by the phenolic hydroxyl group. Cyclization proceeds via lactonization, forming the coumarin core with a pendant ethoxycarbonylmethyl group at position 3.
Optimal Conditions
- Molar Ratio : 1:1.6 (phloroglucinol:modified β-keto ester)
- Temperature : 140°C
- Time : 4 hours
- Catalyst Loading : 0.1 g UiO-66-SO3H per 10 mmol phloroglucinol
Under these conditions, the reaction achieves a yield of 66%, with the catalyst reusable for three cycles without significant activity loss. Post-synthetic hydrolysis of the ethoxycarbonylmethyl group (via 2M HCl, 80°C, 2 hours) yields the target carboxylic acid.
Mechanistic Insights from Density Functional Theory (DFT)
DFT calculations using the ONIOM(M06-L:PM6) method reveal a three-step mechanism:
- Transesterification : Activation energy of 38.7 kcal/mol, forming a dihydroxyphenyl-3-oxobutanoate intermediate.
- Hydroxyalkylation : Intramolecular nucleophilic addition (16.9 kcal/mol).
- Dehydration : Final lactonization (8.7 kcal/mol).
The Brønsted acid sites in UiO-66-SO3H lower the activation energy by stabilizing transition states through hydrogen bonding, contrasting with the higher barrier (29.5 kcal/mol) observed in non-sulfonated UiO-66.
Post-Synthetic Functionalization of 5,7-Dihydroxy-4-methylcoumarin
For substrates where direct Pechmann condensation is impractical, post-synthetic modification offers an alternative route.
Friedel-Crafts Alkylation
5,7-Dihydroxy-4-methylcoumarin undergoes electrophilic substitution at position 3 using chloroacetic acid and AlCl3 as a Lewis acid. The reaction proceeds via:
$$
\text{Coumarin} + \text{ClCH}2\text{COOH} \xrightarrow{\text{AlCl}3} \text{Coumarin-CH}_2\text{COOH} + \text{HCl}
$$
Conditions :
- Temperature : 60°C
- Time : 6 hours
- Yield : 48%
Characterization via $$^1$$H NMR confirms the substitution: a singlet at δ 3.82 ppm (2H, -CH$$_2$$COOH) and a broad peak at δ 12.1 ppm (-COOH).
Mannich Reaction Followed by Oxidation
Aminomethylation at position 3 using formaldehyde and dimethylamine, followed by oxidation with KMnO$$_4$$, introduces the acetic acid moiety:
Mannich Reaction :
$$
\text{Coumarin} + \text{HCHO} + (\text{CH}3)2\text{NH} \rightarrow \text{Coumarin-CH}2\text{N}(\text{CH}3)_2
$$
Yield : 55%Oxidation :
$$
\text{Coumarin-CH}2\text{N}(\text{CH}3)2 \xrightarrow{\text{KMnO}4} \text{Coumarin-CH}_2\text{COOH}
$$
Yield : 62%
Hydrolysis of Ester Derivatives
Methyl or ethyl esters of the target compound, such as methyl (6,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate, are hydrolyzed under acidic or basic conditions.
Acidic Hydrolysis
Refluxing the ester in 2M HCl (80°C, 3 hours) achieves complete conversion, confirmed by the disappearance of the ester carbonyl peak (δ 170.2 ppm) in $$^{13}$$C NMR.
Basic Hydrolysis
Saponification with NaOH (10% aqueous, 70°C, 2 hours) yields the sodium salt, which is acidified to isolate the free acid.
Comparative Analysis of Methods
The Pechmann method offers superior efficiency and scalability, while ester hydrolysis provides the highest yield but requires pre-synthesized intermediates.
Chemical Reactions Analysis
Types of Reactions
2-(5,7-Dihydroxy-4-methyl-2-oxochromen-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Alkylated and acylated derivatives.
Scientific Research Applications
2-(5,7-Dihydroxy-4-methyl-2-oxochromen-3-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Used in the development of dyes, fragrances, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(5,7-Dihydroxy-4-methyl-2-oxochromen-3-yl)acetic acid involves its interaction with various molecular targets and pathways. The hydroxyl groups can scavenge free radicals, providing antioxidant effects. The compound can also inhibit certain enzymes, leading to anti-inflammatory and antimicrobial effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with cellular signaling pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Substituent Modifications: Hydroxyl vs. Methoxy Groups
Example Compound : 2-(5,7-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid (CAS: 855287-77-3)
- Molecular Formula : C₁₃H₁₄O₆
- Molecular Weight : 278.26 g/mol
- Key Differences :
- Methoxy (-OCH₃) groups replace hydroxyl (-OH) groups at positions 5 and 6.
- Higher molecular weight and lipophilicity (logP likely increased by ~1 unit due to methoxy substitution).
- Stability : Methoxy groups reduce susceptibility to oxidation, enhancing shelf stability compared to the hydroxylated analog .
- Applications : Methoxy-substituted coumarins are often used as fluorescent probes due to their enhanced stability and tunable emission properties.
Core Structural Modifications: Furocoumarin Derivatives
Example Compound : 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
- Key Differences: Fused Furan Ring: Introduces a rigid furo[2,3-f]chromen system, altering electronic conjugation and UV absorption profiles. Synthesis Complexity: Requires a multicomponent reaction with prolonged reflux (16 hours) and excess reagents (6-fold), contrasting with simpler coumarin syntheses . Biological Relevance: Furocoumarins are known for DNA intercalation and phototoxicity, suggesting distinct pharmacological mechanisms compared to non-fused analogs .
Substituent Bulk and Steric Effects
Example Compound : 2-[4-methyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2-oxochromen-3-yl]acetic acid (CAS: 858745-03-6)
- Solubility: Increased hydrophobicity may limit aqueous solubility, necessitating formulation adjustments for biomedical use .
Tabular Comparison of Key Compounds
Biological Activity
2-(5,7-Dihydroxy-4-methyl-2-oxochromen-3-yl)acetic acid is a coumarin derivative with the molecular formula C₁₂H₁₀O₆. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects. The presence of hydroxyl groups and an acetic acid moiety enhances its reactivity and potential therapeutic applications.
Chemical Structure and Properties
The structure of this compound features two hydroxyl groups at positions 5 and 7, a methyl group at position 4, and an acetic acid group at position 3. This unique arrangement contributes to its solubility and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₀O₆ |
| Molecular Weight | 250.204 g/mol |
| CAS Number | 5864-00-6 |
| Solubility | Soluble in water |
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. The hydroxyl groups in its structure allow it to scavenge free radicals effectively, which helps mitigate oxidative stress in biological systems.
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting a potential role in managing inflammatory diseases. The mechanism appears to involve the downregulation of inflammatory pathways, although specific molecular targets are still under investigation .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. Preliminary findings suggest it may inhibit the growth of bacteria and fungi, making it a candidate for further development as an antimicrobial agent.
The biological activity of this compound is attributed to its ability to interact with multiple molecular targets. The hydroxyl groups contribute to its antioxidant capacity by neutralizing free radicals. Additionally, it may inhibit specific enzymes involved in inflammatory responses, thus showcasing its potential as an anti-inflammatory agent.
Study on Antioxidant Activity
A study assessed the antioxidant capacity of various coumarin derivatives, including this compound. Results indicated that this compound exhibited a higher radical scavenging activity compared to other derivatives tested, highlighting its potential use in formulations aimed at reducing oxidative damage .
Anti-inflammatory Research
In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in cell cultures, treatment with this compound resulted in a significant reduction of inflammatory markers. The compound was shown to decrease levels of TNF-alpha and IL-6 in a dose-dependent manner .
Q & A
Advanced Research Question
- Co-crystallization : Screen with co-formers (e.g., nicotinamide) to enhance aqueous solubility.
- Nanoformulation : Use lipid-based nanoparticles (e.g., solid lipid NPs) or cyclodextrin inclusion complexes.
- Prodrug design : Esterify the acetic acid moiety to increase membrane permeability, with enzymatic hydrolysis in vivo restoring activity . Monitor stability via HPLC-UV under physiological pH (e.g., SGF/SIF media).
How can reactor design influence scalability in synthesis?
Advanced Research Question
Continuous-flow reactors (e.g., microfluidic systems) improve heat/mass transfer for exothermic reactions, reducing side products. Computational fluid dynamics (CFD) simulations can model flow patterns and optimize residence time distribution (RTD). For photochemical steps, annular reactors with UV-LED arrays enhance photon efficiency . Pilot-scale trials should adhere to CRDC guidelines for chemical engineering design (RDF2050112) .
What are the best practices for ensuring reproducibility in chromatographic analysis?
Basic Research Question
- Column selection : Use C18 columns with 3 µm particle size for HPLC, and validate retention times against reference standards.
- Mobile phase : Buffered systems (e.g., 0.1% formic acid in acetonitrile/water) reduce peak tailing.
- Calibration : Implement internal standards (e.g., deuterated analogs) to correct for injection variability. Document parameters per ICH Q2(R1) guidelines .
How do substituent modifications on the chromenone core alter antioxidant activity?
Advanced Research Question
Compare hydroxylation patterns (e.g., 5,7-dihydroxy vs. 7,8-dihydroxy in ) using DPPH/ABTS assays. Quantum chemical descriptors (e.g., bond dissociation enthalpy for O-H groups) predict radical scavenging efficiency. SAR studies should correlate substituent electronegativity (Hammett constants) with IC₅₀ values .
What safety protocols are essential when handling this compound in laboratory settings?
Basic Research Question
- PPE : Nitrile gloves, safety goggles, and lab coats.
- Ventilation : Use fume hoods for weighing and synthesis.
- Waste disposal : Neutralize acidic residues before disposal per EPA guidelines.
Refer to SDS data for analogous phenoxyacetic acids (e.g., ) for spill management and first-aid measures .
How can machine learning accelerate the discovery of derivatives with enhanced pharmacological profiles?
Advanced Research Question
Train neural networks on ChEMBL datasets to predict ADMET properties. Use graph-based models (e.g., GraphConv) to generate virtual libraries of chromenone-acetic acid hybrids. Active learning loops can prioritize synthesis candidates with high predicted bioactivity and low toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
